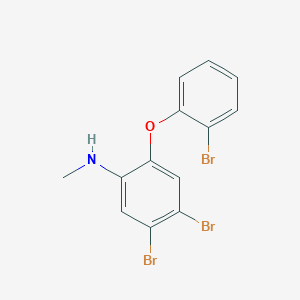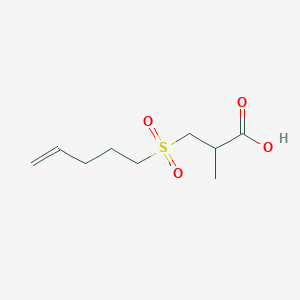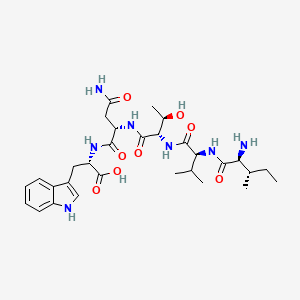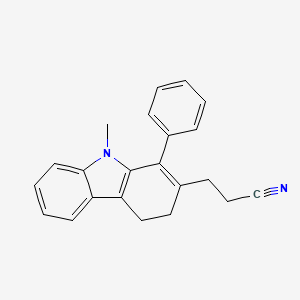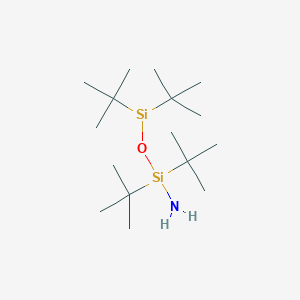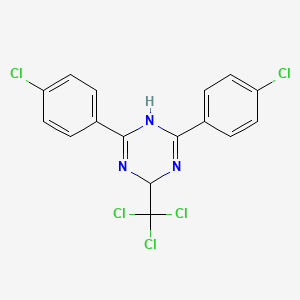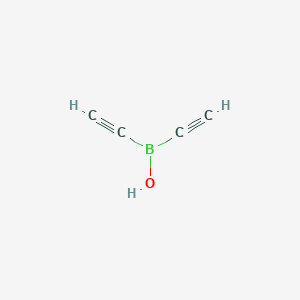
Diethynylborinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethynylborinic acid is an organoboron compound characterized by the presence of two ethynyl groups attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethynylborinic acid can be synthesized through several methods. One common approach involves the reaction of boron trihalides with acetylene under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Diethynylborinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to boranes or other reduced boron species.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the reagents used.
Scientific Research Applications
Diethynylborinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique reactivity makes it useful in the development of bioactive molecules and drug candidates.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the production of advanced materials, such as conductive polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of diethynylborinic acid involves its ability to form stable complexes with various molecular targets. The ethynyl groups provide sites for interaction with other molecules, facilitating reactions such as cross-coupling and polymerization. The boron atom’s Lewis acidity also plays a crucial role in its reactivity, allowing it to act as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds
Boronic Acids: These compounds have one boron-oxygen bond and are widely used in organic synthesis and medicinal chemistry.
Borinic Acids: Similar to diethynylborinic acid but with different substituents, these compounds also exhibit unique reactivity and applications.
Boranes: These are boron-hydrogen compounds with significant applications in hydroboration and other reduction reactions.
Uniqueness: this compound stands out due to its dual ethynyl groups, which provide unique reactivity compared to other boron compounds. This feature allows for the formation of complex molecular structures and advanced materials, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
718642-35-4 |
|---|---|
Molecular Formula |
C4H3BO |
Molecular Weight |
77.88 g/mol |
IUPAC Name |
diethynylborinic acid |
InChI |
InChI=1S/C4H3BO/c1-3-5(6)4-2/h1-2,6H |
InChI Key |
WQZQIBPMYNEBQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


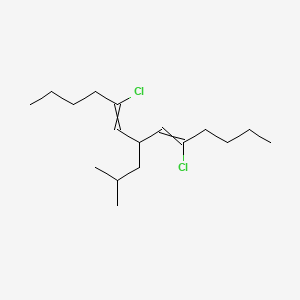
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
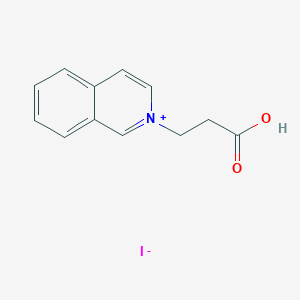
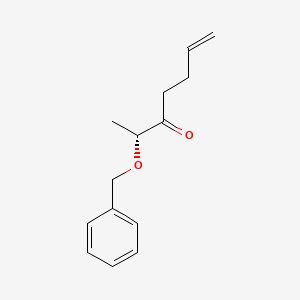
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
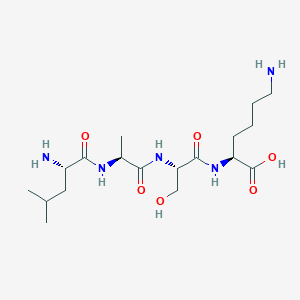
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
